
1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of Substituents: The tert-butyl, methyl, and bromo groups are introduced through various substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylate groups are introduced through esterification reactions involving appropriate alcohols and carboxylic acids.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents and the indazole core.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include bromine, NBS, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry and material science.
Biology: Indazole derivatives have shown potential as bioactive compounds with antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore the therapeutic potential of indazole derivatives in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties
Wirkmechanismus
The mechanism of action of 1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate can be compared with other indazole derivatives, such as:
1-tert-Butyl 4-methyl 1H-indazole-1,4-dicarboxylate: Lacks the bromo substituent, which may affect its reactivity and biological activity.
4-Methyl 1H-indazole-1,4-dicarboxylate:
6-Bromo-1H-indazole-1,4-dicarboxylate: Lacks the tert-butyl and methyl groups, which may influence its solubility and reactivity.
The presence of the tert-butyl, methyl, and bromo groups in 1-tert-Butyl 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate makes it unique, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C14H15BrN2O4 |
|---|---|
Molekulargewicht |
355.18 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-methyl 6-bromoindazole-1,4-dicarboxylate |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-11-6-8(15)5-9(12(18)20-4)10(11)7-16-17/h5-7H,1-4H3 |
InChI-Schlüssel |
DUJFSRAGBBFINI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



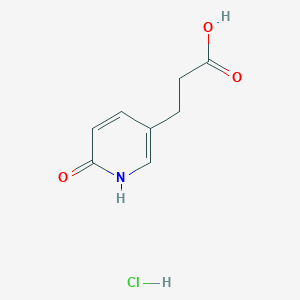
![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
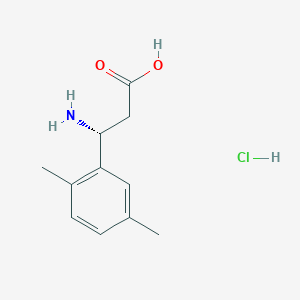
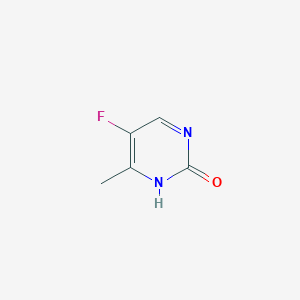
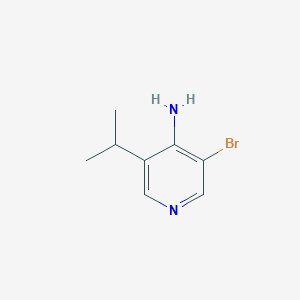
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)
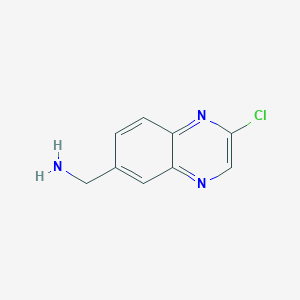
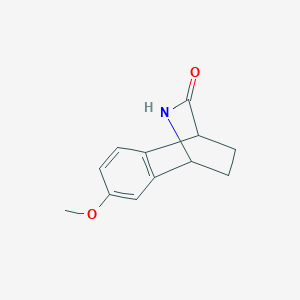



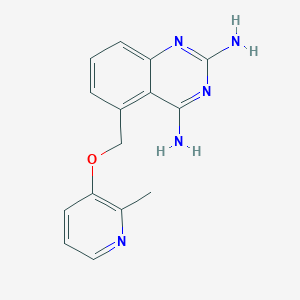
![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)
